8-Isopropyl Etodolac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Isopropyl Etodolac is a derivative of Etodolac . Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is used for treating rheumatic arthritis, rheumatoid arthritis, osteoarthritis, and other symptoms .
Synthesis Analysis
The synthesis of Etodolac involves using 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol .Molecular Structure Analysis
The molecular formula of 8-Isopropyl Etodolac is C18H23NO3 . The IUPAC name is 2- (1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano [3,4-b]indol-1-yl)acetic acid .科学的研究の応用
Propellant-Free Topical Spray for Pain Management
Specific Scientific Field
Pharmaceutical Sciences, Pain Management
Summary of the Application
A propellant-free topical spray formulation of Etodolac, a potent NSAID, has been developed for the effective treatment of pain and inflammation conditions .
Methods of Application or Experimental Procedures
The spray formulation was developed by adjusting the concentrations of different components, including lecithin, buffering agents, film-forming agents, plasticizers, and permeation enhancers . The prepared propellant-free spray formulations were then extensively characterized and evaluated through various in vitro, ex vivo, and in vivo parameters .
Results or Outcomes
The optimized formulation exhibits an average shot weight of 0.24±0.30 ml and an average drug content or content uniformity of 87.3±1.01% per spray . The skin permeation study demonstrated that the permeability coefficients of the optimized spray formulation were 21.42 cm/h for rat skin, 13.64 cm/h for mice skin, and 18.97 cm/h for the Strat-M membrane .
Topical Nanoemulsions for Enhanced Drug Delivery
Specific Scientific Field
Pharmaceutical Sciences, Drug Delivery
Summary of the Application
A topical nanoemulsion for Etodolac has been developed to overcome its inherent limitations, enhancing its analgesic and anti-inflammatory properties .
Methods of Application or Experimental Procedures
The preparation of etodolac nanoemulsions was accomplished through a combination of high shear homogenization and ultrasonication methods . The optimization of the formulation components was systematically conducted using the design of experiments methodology .
Results or Outcomes
The droplet size (DS), polydispersity index (PDI), and zeta potential (ZP) of the optimal formulation were 163.5 nm, 0.141, and −33.1 mV, respectively . The in vitro release profile was assessed as a sustained release by following a non-Fickian drug transport . The flux of etodolac nanoemulsions and coarse dispersions were 165.7 ± 11.7 µg/cm 2 h and 59.7 ± 15.2 µg/cm 2 h, respectively .
Lecithin Organogel Transdermal Delivery Systems
Summary of the Application
Etodolac has been incorporated into lecithin organogels for transdermal delivery. This approach aims to overcome the common side effects associated with oral administration of Etodolac, such as gastrointestinal disturbances .
Methods of Application or Experimental Procedures
The organogel formulation was prepared using lecithin as the organogelator. The drug was incorporated into the organogel, and the formulation was evaluated for its permeation properties .
Results or Outcomes
The study found that the organogel formulation could effectively deliver Etodolac transdermally, potentially reducing the side effects associated with oral administration .
Propellant-Free Topical Spray for Acute Pain Management
Summary of the Application
A propellant-free topical spray formulation of Etodolac has been developed to manage acute pain conditions. This formulation is user-friendly, cost-effective, eco-friendly, and enhances the penetration of Etodolac through the skin .
Methods of Application or Experimental Procedures
Various formulations were developed by adjusting the concentrations of different components, including lecithin, buffering agents, film-forming agents, plasticizers, and permeation enhancers. The prepared propellant-free spray formulations were then extensively characterized and evaluated through various in vitro, ex vivo, and in vivo parameters .
Results or Outcomes
The optimized formulation exhibits an average shot weight of 0.24±0.30 ml and an average drug content or content uniformity of 87.3±1.01% per spray. The skin permeation study demonstrated that the permeability coefficients of the optimized spray formulation were 21.42 cm/h for rat skin, 13.64 cm/h for mice skin, and 18.97 cm/h for the Strat-M membrane .
Sustained Release Tablet for Pain Management
Summary of the Application
Sustained release tablets of Etodolac have been developed to maintain therapeutic effective drug concentration for a prolonged duration with low dosing frequency and reduced side effects associated with NSAIDs .
Methods of Application or Experimental Procedures
The tablets were prepared using various components and evaluated for drug polymer compatibility, diameter, weight variation test, hardness, friability, disintegration test, SEM, Swelling Index, In vitro drug release, release kinetics, and stability studies .
Results or Outcomes
The FTIR study revealed that no interactions were taking place between the drug and polymers. The flow property of granules of all tablet batches was found to be good. All the tablet formulations had good tablet physiochemical properties. The swelling of the tablets was also found optimum .
Extended-Release Tablets for Pain Management
Summary of the Application
Extended-release tablets of Etodolac have been developed to provide a controlled release of the drug, reducing the frequency of dosing and increasing the effectiveness of the drug .
Methods of Application or Experimental Procedures
The tablets were formulated using different particle sizes of Etodolac .
Results or Outcomes
The tablets were evaluated for various parameters and found to provide a controlled release of Etodolac .
Safety And Hazards
Etodolac should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . It should not come into contact with skin or eyes, and personal protective equipment should be worn when handling it . In case of accidental ingestion or contact with eyes, immediate medical attention is required .
特性
IUPAC Name |
2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYMRJCQPQYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl Etodolac | |
CAS RN |
57917-63-2 |
Source
|
Record name | 8-Isopropyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。